molecular formula C16H31N3O2 B13596210 Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate

Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B13596210
M. Wt: 297.44 g/mol
InChI Key: OAAMEMHFYAGGAJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 2-bromoethylpiperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine and piperazine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl (3-(piperazin-1-yl)propyl)carbamate

Uniqueness

Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 2-(2-piperazin-1-ylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-5-4-6-14(19)7-11-18-12-8-17-9-13-18/h14,17H,4-13H2,1-3H3

InChI Key

OAAMEMHFYAGGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN2CCNCC2

Origin of Product

United States

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